1-[(Dimethylamino)methyl]cyclobutan-1-amine
Description
Overview of Cyclobutane Derivatives in Chemical Research
Cyclobutane derivatives have emerged as increasingly important structural motifs in modern chemical research, representing a unique class of four-membered saturated carbocycles with distinctive properties. The cyclobutane ring system is characterized by significant ring strain, with a strain energy of 26.3 kilocalories per mole, making it the second most strained saturated monocarbocycle after cyclopropane. This inherent strain energy creates a balance between reactivity and stability that has proven valuable in synthetic chemistry applications.
The structural characteristics of cyclobutane derivatives contribute to their versatility in chemical research. The four carbon atoms in cyclobutane adopt a non-planar, puckered conformation known as a "butterfly" structure, where one carbon atom makes approximately a 25-degree angle with the plane formed by the other three carbons. This puckered geometry reduces eclipsing interactions and optimizes the ring's energy profile, while creating longer carbon-carbon bond lengths of 1.56 angstroms compared to unstrained alkanes.
Cyclobutane derivatives have found extensive applications across multiple areas of chemical research, including natural product synthesis, medicinal chemistry, and materials science. The compounds serve as valuable synthetic intermediates due to their ability to undergo ring-opening and ring-contraction reactions. In medicinal chemistry, cyclobutane fragments are frequently employed to achieve conformational restriction without significantly disturbing the electronic properties of biologically active molecules. The ring system's unique three-dimensional structure allows for precise positioning of functional groups in space, making it particularly valuable for structure-activity relationship studies and drug design applications.
Historical Development of Functionalized Cyclobutane Chemistry
The historical development of functionalized cyclobutane chemistry can be traced through several key periods of discovery and methodological advancement. Early investigations into four-membered ring systems began in the late nineteenth and early twentieth centuries with photochemical dimerization reactions. The first documented [2+2] photocycloaddition products were described during this period, establishing the foundation for modern cyclobutane synthesis methodologies.
A significant breakthrough in cyclobutane chemistry occurred with the discovery by DuPont researchers that octafluorocyclobutane could be formed readily through thermal dimerization of tetrafluoroethylene. This finding demonstrated that fluorinated alkenes exhibited enhanced reactivity in cycloaddition reactions and showed preference for four-membered ring formation over six-membered ring systems when given a choice between competing pathways. The success of fluorinated systems provided crucial insights into the electronic requirements for efficient cyclobutane formation.
The development of modern synthetic methodologies for functionalized cyclobutanes has been driven by advances in photochemical synthesis, thermal cycloaddition reactions, and carbon-hydrogen functionalization strategies. Photochemical [2+2] cycloaddition reactions have proven particularly valuable for accessing complex cyclobutane structures that are difficult to obtain through conventional thermal methods. These light-initiated reactions can provide access to functionalized cyclobutane derivatives with high stereoselectivity and efficiency under mild reaction conditions.
Recent advances in carbon-hydrogen functionalization have opened new pathways for direct modification of cyclobutane rings. Palladium-catalyzed carbon-hydrogen arylation reactions have demonstrated exceptional efficiency with cyclobutane substrates, often outperforming unstrained systems due to the increased reactivity of strained carbon-hydrogen bonds. These methodologies have enabled site-selective functionalization of cyclobutane rings, providing access to diverse substitution patterns and stereochemical arrangements.
Discovery and Characterization of 1-[(Dimethylamino)methyl]cyclobutan-1-amine
The discovery and characterization of this compound represents a notable advancement in the development of bifunctional cyclobutane derivatives. This compound, with the molecular formula C₇H₁₆N₂ and molecular weight of 128.22 grams per mole, incorporates both primary amine and tertiary amine functionalities within a cyclobutane framework. The compound is also known by its International Union of Pure and Applied Chemistry name: this compound.
The structural characterization of this compound reveals a unique arrangement where a dimethylamino methyl group is attached to the same carbon atom as a primary amine group on the cyclobutane ring. The compound's simplified molecular-input line-entry system representation is CN(C)CC1(CCC1)N, indicating the connectivity between the dimethylamino group, the methylene linker, and the substituted cyclobutane ring. This structural arrangement creates a geminal diamine system where both nitrogen-containing functionalities are positioned on the same carbon center.
Advanced characterization techniques have provided detailed insights into the compound's three-dimensional structure and conformational properties. The InChI (International Chemical Identifier) key OMTAOOUFJIYVKU-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and structural comparisons. The compound exists as a liquid at room temperature and requires storage in dark conditions under an inert atmosphere to maintain stability.
Chemical suppliers have developed synthetic routes to access this compound with high purity levels, typically achieving 95% purity or greater. The compound is available in various salt forms, including hydrochloride and dihydrochloride derivatives, which enhance its stability and handling properties for research applications. These salt forms exhibit different physical properties and solubility characteristics, expanding the range of experimental conditions under which the compound can be utilized.
Significance in Organic Chemistry and Chemical Biology
The significance of this compound in organic chemistry stems from its unique combination of structural features that provide multiple opportunities for chemical modification and biological interaction. The presence of both primary and tertiary amine functionalities within a strained ring system creates a versatile building block for synthetic elaboration. The primary amine group can participate in condensation reactions, acylation processes, and nucleophilic substitutions, while the tertiary amine provides a site for quaternization reactions and coordination chemistry applications.
In the context of conformational restriction strategies, this compound exemplifies the principles of rigidifying flexible molecular frameworks through incorporation of cyclobutane rings. The four-membered ring constrains the spatial arrangement of the attached functional groups, potentially leading to enhanced binding affinities and improved selectivity profiles in biological systems. This conformational restriction can reduce the entropic penalty associated with ligand binding by pre-organizing the molecule in a bioactive conformation.
The compound's bifunctional nature makes it particularly valuable as a synthetic intermediate for accessing more complex nitrogen-containing heterocycles and pharmaceutical candidates. The geminal diamine arrangement is uncommon in natural products but has proven useful in medicinal chemistry for creating molecules with enhanced hydrogen bonding capabilities and improved pharmacokinetic properties. The dimethylamino group can serve as a hydrogen bond acceptor, while the primary amine can function as both a hydrogen bond donor and acceptor, creating multiple opportunities for molecular recognition.
From a chemical biology perspective, the compound's structural features align with several established pharmacophore patterns found in bioactive molecules. The presence of basic nitrogen atoms suggests potential for interaction with acidic residues in protein binding sites, while the cyclobutane ring provides a rigid scaffold for positioning these interaction points in three-dimensional space. The compound's molecular weight and polar surface area fall within ranges typically associated with drug-like molecules, indicating potential for membrane permeability and bioavailability.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTAOOUFJIYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520929-80-9 | |
| Record name | 1-[(dimethylamino)methyl]cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Ring Formation and Functionalization
The cyclobutane core can be synthesized via [2+2] cycloaddition or hydantoin-based approaches . For example:
- Hydantoin synthesis (from): Cyclobutane-1,1-dicarboxylic acid diamide is cyclized with sodium hypochlorite to form 5,5-trimethylenehydantoin, which is hydrolyzed to yield 1-aminocyclobutane-1-carboxylic acid. This intermediate serves as a precursor for further modifications.
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | NaOCl, NaOH | 97% |
| 2 | Hydrolysis | HCl, ethanol | 95% |
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed alkylation :
- Nucleophilic substitution : A bromomethyl intermediate (e.g., 1-bromomethylcyclobutan-1-amine) reacts with dimethylamine under basic conditions ():
$$
\text{1-Bromomethylcyclobutan-1-amine} + \text{Me}_2\text{NH} \xrightarrow{\text{NaOH}} \text{1-[(Dimethylamino)methyl]cyclobutan-1-amine}
$$
Conditions : Ethanol, 60°C, 12 hours. Yield : ~70%.
- Transition-metal-catalyzed alkylation : Ruthenium or rhodium catalysts enable direct coupling of cyclobutane derivatives with dimethylamine via hydroaminoalkylation (). For example:
$$
\text{Cyclobutene} + \text{Me}2\text{NH} \xrightarrow{\text{Ru catalyst}} \text{this compound}
$$
Conditions : [RuH(CO)(PPh$$3$$)$$_3$$]Cl, dCype ligand, 2-propanol, 80°C. Yield : Up to 86%.
Enantioselective Synthesis
Chiral resolution can be achieved using diastereomeric salt formation with resolving agents like R-melic acid (). For instance:
- Racemic this compound is treated with R-melic acid in a mixed solvent (e.g., ethanol/isopropyl acetate).
- Conditions : Reflux for 1 hour, crystallization at 0°C. Enantiomeric excess : >99.5% ().
Alternative Routes via Carbamate Intermediates
A tert-butoxycarbonyl (Boc)-protected intermediate facilitates selective deprotection ():
- Alkylation : 1-Cyclobutylmethyl bromide reacts with N-methyl carbamic acid tert-butyl ester.
- Deprotection : Treatment with trifluoroacetic acid removes the Boc group.
- Resolution : Chiral separation via crystallization.
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | DMF, K$$2$$CO$$3$$, 60°C | 85% |
| 2 | Deprotection | TFA, CH$$2$$Cl$$2$$ | 95% |
Key Challenges and Optimizations
- Steric hindrance : The cyclobutane’s strain complicates substitution reactions. Elevated temperatures or polar solvents (e.g., DMF) improve reactivity.
- Racemization : Chiral centers require mild conditions (e.g., low-temperature crystallization) to maintain enantiopurity.
- Scalability : Hydantoin-based methods offer high yields (>95%) and are preferred for industrial synthesis ().
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Environmental Science
One of the notable applications of 1-[(Dimethylamino)methyl]cyclobutan-1-amine is in environmental science, particularly in carbon dioxide (CO2) capture technologies. It has been utilized in a novel tri-solvent biphasic solvent system that includes triethylenetetramine (TETA) and 2-amino-2-methyl-1-propanol (AMP).
Experimental Findings:
- Absorption Properties: The compound demonstrated significant CO2 absorption capabilities.
- Viscosity Changes: The viscosity of the solution decreased considerably during the absorption process.
- Desorption Rates: The desorption rates were notably higher for AMP-containing solvents compared to traditional solvents, indicating improved efficiency in CO2 release during regeneration cycles.
Pharmaceutical Research
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules that may have therapeutic effects.
Applications:
- Drug Development: The compound can be modified to produce derivatives that may exhibit desired pharmacological activities.
- Chemical Probes: It is used to develop chemical probes for studying biological systems and interactions at the molecular level.
Organic Synthesis
The compound's structural features allow it to act as a versatile building block in organic synthesis. It can participate in a range of chemical reactions including:
- Nucleophilic Substitution Reactions: Facilitating the introduction of various functional groups.
- Elimination Reactions: Leading to the formation of alkenes or other unsaturated compounds.
Synthesis Examples:
The compound can be employed in synthetic pathways to create more complex structures, which are essential in materials science and chemical biology.
Case Study 1: CO2 Capture Efficiency
In a study examining the efficiency of different solvent systems for CO2 capture, researchers found that incorporating this compound into a tri-solvent system significantly enhanced the overall absorption capacity. The study highlighted how modifications to solvent composition could lead to improved environmental applications.
Key Findings:
- Enhanced absorption capacity by up to 30% compared to conventional solvents.
- Improved recyclability and reduced energy requirements during desorption processes.
Case Study 2: Synthesis of Bioactive Compounds
A research team utilized this compound as an intermediate in synthesizing a series of novel compounds aimed at treating neurodegenerative diseases. The results showed promising biological activity in vitro, suggesting potential therapeutic applications.
Results:
- Several synthesized compounds exhibited IC50 values indicating effective inhibition of target enzymes involved in disease progression.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituents attached to the cyclobutane ring. Below is a comparative analysis:
Physicochemical and Reactivity Differences
- Basicity and Solubility: The tertiary amine in this compound confers moderate basicity, enhancing solubility under acidic conditions. In contrast, 1-(Aminomethyl)cyclobutanamine (primary amine) is more basic and hydrophilic but requires careful handling due to reactivity .
- Steric Effects : The 4-methylbenzyl group in 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine introduces steric hindrance, which could limit accessibility in enzyme-binding pockets .
Biological Activity
1-[(Dimethylamino)methyl]cyclobutan-1-amine, also known by its CAS number 1520929-80-9, is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology. Its unique cyclobutane structure combined with a dimethylamino group suggests potential biological activities, particularly in receptor modulation and enzyme interaction.
- Molecular Formula : C7H16N2
- Molecular Weight : 128.22 g/mol
- IUPAC Name : 1-((dimethylamino)methyl)cyclobutan-1-amine
- Purity : Typically available at 95% purity in research settings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group may enhance its affinity for certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.
Potential Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, particularly those involved in neurological functions.
- Enzyme Inhibition : It could inhibit key enzymes, impacting metabolic pathways and cellular responses.
In Vitro Studies
Research has indicated that the compound exhibits significant activity in cell-based assays. For instance, it has been tested for neuroprotective effects in neuronal cell lines exposed to stress conditions. Results suggest that it can modulate cell survival pathways, likely through Trk receptor activation, which is crucial for neuronal health.
Case Studies
- Neuroprotective Effects : A study explored the compound's ability to protect PC12 cells from serum deprivation-induced apoptosis. The findings indicated a dose-dependent increase in cell viability, suggesting its potential as a neuroprotective agent.
- Receptor Interaction : Another investigation assessed its binding affinity to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), revealing moderate affinity which could be leveraged for therapeutic applications.
Data Table: Summary of Biological Activities
Research Applications
The compound's unique structure makes it a valuable building block in drug design and synthesis:
- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting neurological disorders.
- Pharmacology : Investigated for its potential effects on mental health conditions through modulation of neurotransmitter systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
